molecular formula C7H5ClN2O2 B1347153 5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole CAS No. 501653-22-1

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

Cat. No. B1347153
M. Wt: 184.58 g/mol
InChI Key: OJQHUMFLEARHQO-UHFFFAOYSA-N
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Description

The compound “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole” is a heterocyclic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing two carbon atoms, one nitrogen atom, one oxygen atom, and another nitrogen atom. The 3-position of the oxadiazole ring is substituted with a 2-furyl group (a furan ring), and the 5-position is substituted with a chloromethyl group1.



Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through a cyclization reaction. The 2-furyl group could potentially be introduced through a substitution reaction, and the chloromethyl group could be introduced through a halogenation reaction23.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. The exact structure would depend on the specific arrangement of these groups41.



Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. The oxadiazole ring is generally considered to be stable, but it can participate in reactions under certain conditions53.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the 1,2,4-oxadiazole ring, the 2-furyl group, and the chloromethyl group. These groups could affect properties such as solubility, melting point, and reactivity1.


Scientific Research Applications

1. Synthesis and Transformations of Benzimidazole Derivatives

  • Summary of Application: The compound 1-methyl-(5-chloromethyl-2-furyl)-1H-benzimidazole hydrochloride, which shares a similar structure with the compound you’re interested in, has been synthesized and used in various transformations .
  • Results or Outcomes: The results of these transformations are not specified in the source .

2. Electrocatalytic Synthesis of Furandicarboxylic Acid

  • Summary of Application: While not directly related to “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole”, the electrocatalytic synthesis of 2,5-furandicarboxylic acid from 5-(hydroxymethyl)furfural is a significant process in biomass conversion and biorefineries .
  • Methods of Application: This process involves the use of non-noble metal-based electrocatalysts to convert 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid under appropriate potential and ambient temperature .
  • Results or Outcomes: The process provides a feasible and novel way to address the increasingly serious energy crisis and environmental deterioration .

3. 5-(Chloromethyl)-2-furylmethanone

  • Summary of Application: While not directly related to “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole”, the compound 5-(Chloromethyl)-2-furylmethanone is used in pharmaceutical testing .
  • Results or Outcomes: The results of these tests are not specified in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, the presence of the chloromethyl group could potentially make the compound hazardous due to the reactivity of chlorine17.


Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it were found to have useful pharmaceutical properties, future research might focus on optimizing its synthesis and studying its mechanism of action3.


Please note that this is a general analysis based on the structure of the compound and similar compounds. For a more accurate analysis, specific studies on “5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole” would be needed.


properties

IUPAC Name

5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O2/c8-4-6-9-7(10-12-6)5-2-1-3-11-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQHUMFLEARHQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90308668
Record name 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole

CAS RN

501653-22-1
Record name 5-(chloromethyl)-3-(2-furyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90308668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole
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